2-Bromo-1,5-naphthyridin-3-amine

Overview

Description

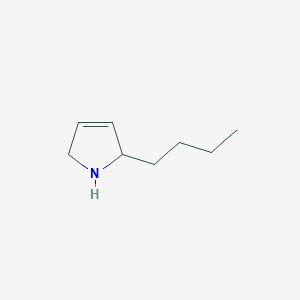

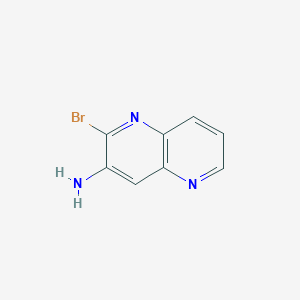

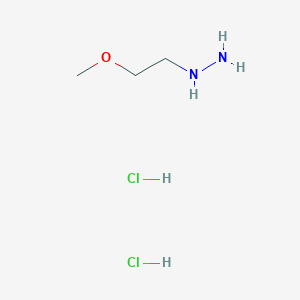

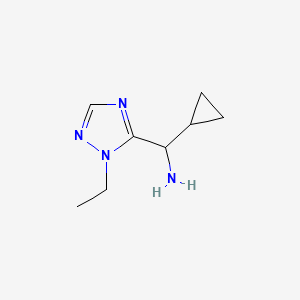

2-Bromo-1,5-naphthyridin-3-amine is a chemical compound with the CAS Number: 1219022-68-0 . Its IUPAC name is 2-bromo [1,5]naphthyridin-3-amine . The molecular weight of this compound is 224.06 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a subject of research in the last 18 years . Various synthetic protocols have been used for the construction of the main 1,5-naphthyridine scaffold, such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3/c9-8-5 (10)4-7-6 (12-8)2-1-3-11-7/h1-4H,10H2 . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical and Chemical Properties Analysis

The physical form and country of origin of this compound are not specified in the retrieved papers .Scientific Research Applications

Copper-Catalyzed Amination

Room temperature, copper-catalyzed amination of bromonaphthyridines using aqueous ammonia has been reported. This methodology offers an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, demonstrating the utility of 2-Bromo-1,5-naphthyridin-3-amine in the synthesis of complex naphthyridine derivatives with potential application in various fields, including medicinal chemistry and materials science (Anderson et al., 2010).

Mechanistic Insights in Amination Reactions

Studies have shown that the amination of bromo‐1,5‐naphthyridines, potentially involving naphthyridyne as an intermediate, provides insight into the reactivity and application of this compound. These findings underscore its relevance in elucidating reaction mechanisms and enhancing synthetic methodologies (Czuba, 2010).

Palladium-Catalyzed Selective Amination

The selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, highlights the versatile reactivity of halogenated naphthyridines. Such reactions are crucial for the development of selective synthetic strategies, further expanding the utility of this compound in organic synthesis (Ji, Li, & Bunnelle, 2003).

Functionalized Urea and Imidazolium Salt Synthesis

Functionalized urea, imidazolium salt, azide, and triazole derived from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold demonstrate the application of this compound in the development of novel compounds with potential applications in materials science, catalysis, and sensor technologies. This underscores its role in the design of functional materials and sensing devices (Chahal, Dar, & Sankar, 2018).

Photoinitiators under LEDs

N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, including those with bromo groups, serve as photoinitiators under LED irradiation. This application demonstrates the potential of this compound derivatives in photopolymerization processes, which are crucial for the development of advanced materials and 3D printing technologies (Zhang et al., 2018).

Future Directions

The future directions for the study of 2-Bromo-1,5-naphthyridin-3-amine and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and applications . These compounds have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Mechanism of Action

Target of action

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting they interact with multiple targets.

Mode of action

Some 1,5-naphthyridines have been observed to act as ligands, coordinating to metal ions .

Biochemical pathways

The biological activities of 1,5-naphthyridine derivatives suggest they may interact with various biochemical pathways .

Result of action

The biological activities of 1,5-naphthyridine derivatives suggest they may have various effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,5-naphthyridin-3-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It has been observed to interact with enzymes and proteins, forming complexes that can influence their activity. For instance, this compound can coordinate with metal ions such as palladium (Pd(II)), forming stable complexes that can modulate enzymatic functions . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to elucidate its impact on cell function. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby modulating cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, leading to downstream effects on cellular processes . For instance, this compound can inhibit certain kinases, thereby affecting signal transduction pathways and altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via organic cation transporters, influencing its intracellular concentration and biological activity.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name |

2-bromo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQVKRXPHKTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302659 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-68-0 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)

![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)

![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)